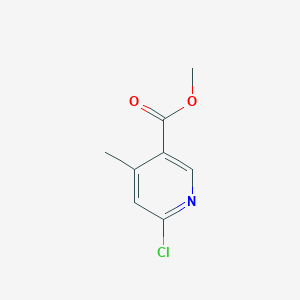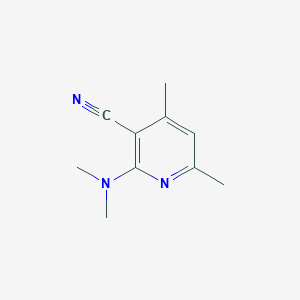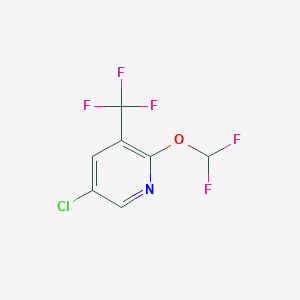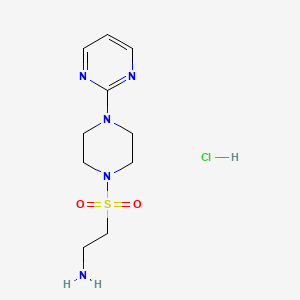
Clorhidrato de 2-((4-(pirimidin-2-il)piperazin-1-il)sulfonil)etanamina
Descripción general
Descripción
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a pyrimidinyl group, a piperazinyl group, and a sulfonyl group attached to an ethanamine moiety.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride is utilized in the study of enzyme inhibition and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with specific receptors makes it a candidate for the treatment of various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.
Mecanismo De Acción
Target of Action
Similar compounds have been observed to interact with various cellular targets, such as enzymes involved in dna repair .
Mode of Action
It’s worth noting that similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells , suggesting a potential interaction with DNA repair mechanisms.
Biochemical Pathways
The phosphorylation of h2ax, as observed with similar compounds , is a key event in the DNA damage response pathway.
Result of Action
Similar compounds have been observed to affect cell viability , suggesting potential cytotoxic effects.
Análisis Bioquímico
Biochemical Properties
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can modulate neurotransmitter levels, potentially impacting mood and cognitive functions. Additionally, this compound interacts with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The inhibition of PARP by 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can lead to the accumulation of DNA damage, which may have therapeutic implications in cancer treatment.
Cellular Effects
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride exerts various effects on different cell types and cellular processes. In human breast cancer cells, this compound has been observed to induce cell death by enhancing the cleavage of PARP and increasing the phosphorylation of H2AX, a marker of DNA damage . These effects suggest that 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can disrupt cellular homeostasis and promote apoptosis in cancer cells. Furthermore, this compound influences cell signaling pathways by modulating the activity of enzymes such as MAO, which can affect neurotransmitter levels and, consequently, cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride involves its binding interactions with specific biomolecules and the subsequent modulation of their activity. This compound binds to the active site of MAO, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . Additionally, 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride interacts with PARP, inhibiting its catalytic activity and leading to the accumulation of DNA damage . These interactions result in changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can vary over time. This compound has been shown to be relatively stable under standard experimental conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In in vitro studies, prolonged exposure to 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride has been associated with sustained DNA damage and reduced cell viability .
Dosage Effects in Animal Models
The effects of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride in animal models can vary depending on the dosage administered. At lower doses, this compound has been shown to modulate neurotransmitter levels and improve cognitive function without causing significant adverse effects . At higher doses, 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can induce toxicity, leading to symptoms such as weight loss, lethargy, and organ damage . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride is involved in several metabolic pathways, including hydroxylation, amide hydrolysis, and N-dealkylation . The primary route of metabolism involves hydroxylation at the pyrimidine ring, catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4 . Additionally, this compound undergoes phase II metabolic reactions, including glucuronidation and glucosidation, which facilitate its excretion from the body . These metabolic pathways play a crucial role in determining the pharmacokinetics and overall efficacy of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride.
Transport and Distribution
The transport and distribution of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins . This compound is known to interact with monoamine transporters, which facilitate its uptake into neurons and other cells . Once inside the cell, 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can accumulate in specific subcellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride is critical for its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes such as MAO, modulating their activity and influencing cellular metabolism . In the nucleus, 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride binds to PARP, inhibiting its activity and promoting DNA damage . The subcellular distribution of this compound is likely regulated by specific targeting signals and post-translational modifications that direct it to its sites of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride typically involves multiple steps, starting with the reaction of pyrimidin-2-ylamine with piperazine to form the piperazinyl-pyrimidinyl intermediate. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of ethanamine to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparación Con Compuestos Similares
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues
Substituted-N-(6-(4-pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness: 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound with diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S.ClH/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10;/h1,3-4H,2,5-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAXXNQQTUHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


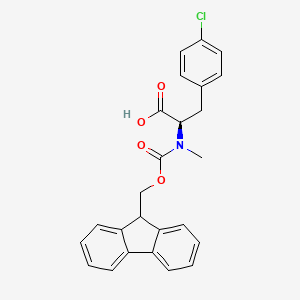


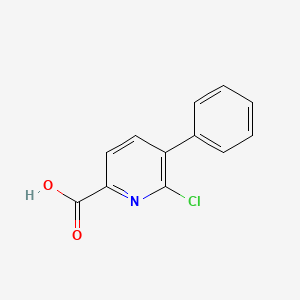
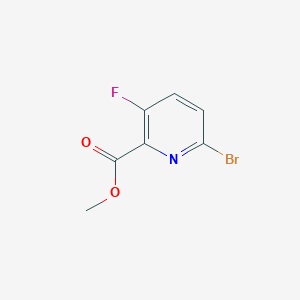
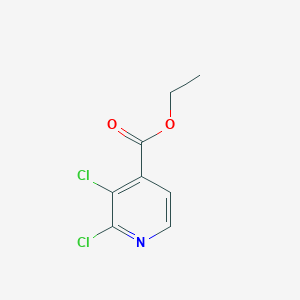
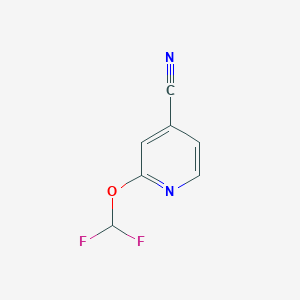
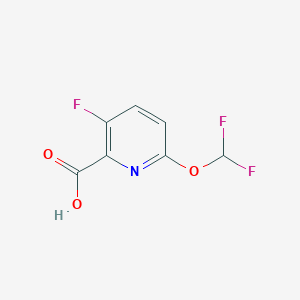

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)
